molecular formula C18H18N2O3 B3032828 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid CAS No. 54987-14-3

3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid

Cat. No.: B3032828
CAS No.: 54987-14-3
M. Wt: 310.3 g/mol
InChI Key: FERYDSXBQXBEGS-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

A key aspect of the scientific research surrounding this compound involves its synthesis and chemical properties. For instance, Marchelli, Hutzinger, and Heacock (1969) developed a procedure for the synthesis of hydroxyindole-3-carboxylic acids starting from benzyloxyindoles, which are related to the compound . They explored its metabolism in plants and animals, indicating the biological significance of these compounds (Marchelli, Hutzinger, & Heacock, 1969).

Novel Synthesis Techniques

Unangst, Connor, Stabler, and Weikert (1987) described methods for synthesizing novel indole-2-carboxylic acids and esters, emphasizing the diversity and potential of these compounds in scientific research. This work contributes to understanding the broader family of indole derivatives to which our compound belongs (Unangst et al., 1987).

Bioorganic and Medicinal Chemistry

Ilić and colleagues (2005) focused on indole-3-acetic acid, a hormone in plants and an important metabolite in humans, animals, and microorganisms. They introduced derivatives for the design of research tools, potentially including compounds like 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid. These derivatives could be used in biochemical tags and molecular probes, highlighting the compound's relevance in bioorganic and medicinal chemistry (Ilić et al., 2005).

Heterocyclic Chemistry

The work of Jain, Gupta, Ganesan, Pande, Pardasani, and Malhotra (2005) on synthesizing benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, related to our compound, provides insight into the compound's utility in synthesizing pharmacologically active compounds. This research indicates the potential use of these compounds in developing new drugs and therapeutic agents (Jain et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. For instance, modifications of the indole ring system are found in many natural products and pharmaceuticals, so this compound could potentially serve as a starting point for the synthesis of new drugs .

Properties

IUPAC Name

3-(2-aminoethyl)-5-phenylmethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-9-8-14-15-10-13(23-11-12-4-2-1-3-5-12)6-7-16(15)20-17(14)18(21)22/h1-7,10,20H,8-9,11,19H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERYDSXBQXBEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3CCN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353579
Record name 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54987-14-3
Record name 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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